In-Depth Technical Guide: 3,3',4',5-Tetrachlorosalicylanilide (CAS 1154-59-2)
In-Depth Technical Guide: 3,3',4',5-Tetrachlorosalicylanilide (CAS 1154-59-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3',4',5-Tetrachlorosalicylanilide (TCSA), CAS number 1154-59-2, is a halogenated salicylanilide (B1680751) that has historically been used as a bacteriostatic agent in a variety of consumer and industrial products. Despite its antimicrobial properties, its use in products intended for human contact has been largely discontinued (B1498344) due to its potent photosensitizing effects, leading to skin disorders. This technical guide provides a comprehensive overview of TCSA, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities and mechanisms of action, and relevant toxicological data. The information is presented to support further research and understanding of this compound's properties and potential applications in controlled scientific settings.
Chemical and Physical Properties
3,3',4',5-Tetrachlorosalicylanilide is a crystalline solid that is practically insoluble in water but soluble in alkaline aqueous solutions and many organic solvents.[1] It is recognized for its fluorescence under ultraviolet light.[1]
Table 1: Physicochemical Properties of 3,3',4',5-Tetrachlorosalicylanilide
| Property | Value | Reference |
| CAS Number | 1154-59-2 | [1] |
| Molecular Formula | C₁₃H₇Cl₄NO₂ | [2] |
| Molecular Weight | 351.01 g/mol | [2] |
| Appearance | Off-white to beige crystalline powder | [3] |
| Melting Point | 161-162 °C | [3] |
| Solubility | Practically insoluble in water; Soluble in alkaline aqueous solutions and organic solvents. | [1] |
| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [2] |
Synthesis
The synthesis of 3,3',4',5-Tetrachlorosalicylanilide can be achieved through the condensation of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline (B118046). A general and adaptable method for the synthesis of halogenated salicylanilides involves the formation of an acid chloride followed by an amide coupling reaction.
Experimental Protocol: Synthesis of 3,3',4',5-Tetrachlorosalicylanilide
Materials:
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3,5-Dichlorosalicylic acid
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3,4-Dichloroaniline
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Thionyl chloride (SOCl₂) or a similar chlorinating agent
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Anhydrous toluene (B28343) or another suitable inert solvent
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Triethylamine (B128534) or another suitable base
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
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Formation of 3,5-Dichlorosalicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and the evolution of gas has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.
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Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene. Cool the solution in an ice bath. To this cooled solution, add the freshly prepared 3,5-dichlorosalicyloyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 12-24 hours.
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Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3',4',5-Tetrachlorosalicylanilide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an appropriate eluent such as a mixture of hexanes and ethyl acetate.
Biological Activities and Mechanism of Action
Bacteriostatic Activity
TCSA has been utilized as a bacteriostat in various products, including soaps, shampoos, and industrial fluids like cutting oils and textile finishes.[3] Its antimicrobial properties are a key feature, though its use in consumer products is now restricted.
Photosensitization
A significant biological effect of TCSA is its potent photosensitizing activity.[4] Upon exposure to ultraviolet (UV) light, TCSA can absorb energy and undergo photoreactions with biological molecules, particularly proteins.[5] This can lead to the formation of photoadducts and the chemical modification of amino acid residues, such as histidine, in proteins like human serum albumin.[5] These modified proteins can then be recognized by the immune system as antigens, triggering a photoallergic contact dermatitis.[5] The FDA directed the removal of drug products containing TCSA from the market in 1975 due to its capacity to cause disabling skin disorders.[4]
Modulation of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)
TCSA has been shown to interact with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a critical enzyme in muscle contraction and relaxation.[6] Its effects are concentration-dependent, exhibiting both stimulatory and inhibitory actions on the calcium pump's activities.[6] At optimal concentrations, TCSA can increase Ca²⁺ uptake and ATP hydrolysis by up to 5-fold.[6] The mechanism is thought to involve the protonated form of TCSA and may be mediated through its effects on the lipid bilayer surrounding the ATPase, or through direct interaction with hydrophobic portions of the enzyme itself.[6] Specifically, TCSA has been found to accelerate the release of Ca²⁺ from the ADP-sensitive phosphoenzyme intermediate in the ATPase cycle.[6]
Experimental Protocols
Bactericidal Activity Assay (Representative Protocol)
A standard method to determine the bactericidal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Materials:
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3,3',4',5-Tetrachlorosalicylanilide (TCSA)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
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Bacterial strain of interest (e.g., Staphylococcus aureus)
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Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
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Sterile 96-well microtiter plates
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Spectrophotometer (plate reader)
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Agar (B569324) plates
Procedure:
-
Preparation of TCSA Stock Solution: Prepare a concentrated stock solution of TCSA in DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
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Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the TCSA stock solution in MHB to achieve a range of desired concentrations. Include a positive control (bacteria with no TCSA) and a negative control (broth only).
-
Inoculation: Add the standardized bacterial inoculum to each well.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TCSA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. After incubation, the lowest concentration of TCSA that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is the MBC.
In Vitro Photosensitization Assay (OECD TG 432: 3T3 NRU Phototoxicity Test)
This is a standardized in vitro test to assess the phototoxic potential of a chemical.
Principle: The test compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.
Materials:
-
Balb/c 3T3 cells
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Culture medium (e.g., DMEM with supplements)
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3,3',4',5-Tetrachlorosalicylanilide (TCSA)
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution
-
Solar simulator with a UVA filter
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates and incubate for 24 hours to allow for cell attachment.
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Treatment: Treat the cells with at least eight different concentrations of TCSA for 1 hour.
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Irradiation: Irradiate one of the plates with a non-toxic dose of UVA light. The other plate is kept in the dark.
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Incubation: Incubate both plates for another 18-20 hours.
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Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. Living cells will take up the dye into their lysosomes.
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Dye Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing these two IC50 values. A PIF above a certain threshold indicates a potential for photosensitization.
Toxicological Data
Table 2: Ecotoxicity Data for 3,3',4',5-Tetrachlorosalicylanilide
| Organism | Endpoint | Value | Exposure Time | Reference |
| Daphnia magna | 48-h LC50 | 0.054 mg/L | 48 hours | [7] |
| Vibrio fischeri | 15-min EC50 | 0.392 mg/L | 15 minutes | [7] |
| Lemna minor | 7-d EC50 | 5.74 mg/L | 7 days | [7] |
| Activated sludge biomass | 3-h EC50 (respiration inhibition) | 31.1 mg/L | 3 hours | [7] |
The high toxicity to aquatic organisms such as Daphnia magna suggests that TCSA could pose a significant environmental risk.
Conclusion
3,3',4',5-Tetrachlorosalicylanilide is a compound with documented bacteriostatic properties, but its significant photosensitizing potential has led to its withdrawal from consumer products. Its mechanism of action involves the modulation of the sarcoplasmic reticulum Ca²⁺-ATPase and photoreactions with skin proteins. The provided synthesis and experimental protocols offer a framework for researchers to further investigate its properties in a controlled laboratory setting. The available toxicological data, particularly its ecotoxicity, underscores the need for careful handling and containment to prevent environmental release. This guide serves as a foundational resource for scientists and drug development professionals interested in the multifaceted characteristics of this halogenated salicylanilide.
References
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3',4',5-TETRACHLOROSALICYLANILIDE | 1154-59-2 [chemicalbook.com]
- 4. thepsci.eu [thepsci.eu]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Mechanism for 3,3',4',5-tetrachlorosalicylanilide-induced activation of sarcoplasmic reticulum ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
